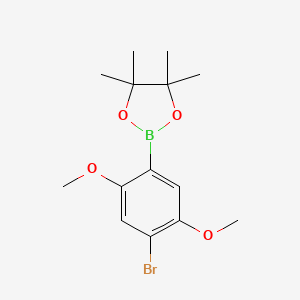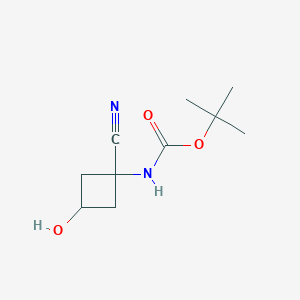
3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Difluoromethoxy)phenol” is a related compound with the empirical formula C7H6F2O2 and a molecular weight of 160.12 . It’s used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using InChI codes and SMILES strings . These codes provide a standard way to encode molecular information and can be used to search for the structure of the compound in chemical databases.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve difluoromethylation of C(sp2)–H bonds through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its empirical formula, molecular weight, and other characteristics . For example, the related compound “3-(Difluoromethoxy)phenol” has a molecular weight of 160.12 and is used in laboratory chemicals .Wirkmechanismus
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to target the transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) process . TGF-β1 plays a crucial role in fibrosis by inducing EMT, which leads to excessive extracellular matrix deposition .
Mode of Action
The similar compound dgm inhibits the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increases the expression of e-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The tgf-β1/smad pathway is known to be affected by the similar compound dgm . This pathway plays a key role in the pathogenesis of pulmonary fibrosis .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its skin permeation is predicted to be low .
Result of Action
The similar compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Action Environment
It is known that molecules carrying a difluoromethoxy moiety possess a dynamic lipophilicity, which can be influenced by the environment . This can induce novel interactions in active protein sites and enhance binding affinity .
Safety and Hazards
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances in recent years, with new reagents and methods being developed for the synthesis of difluoromethylated compounds . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJPHZWUIWDNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)




